molecular formula C15H9ClN2O4 B8129189 N-(5-Chloro-2-nitrobenzyl) phthalimide

N-(5-Chloro-2-nitrobenzyl) phthalimide

Cat. No.: B8129189
M. Wt: 316.69 g/mol
InChI Key: URYQENOVXBPFLT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-nitrobenzyl) phthalimide typically involves the reaction of 5-chloro-2-nitrobenzyl chloride with phthalimide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-nitrobenzyl) phthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Chloro-2-nitrobenzyl) phthalimide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-nitrobenzyl) phthalimide involves its interaction with biological targets, leading to various effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activities. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Nitrobenzyl) phthalimide
  • N-(4-Chloro-2-nitrobenzyl) phthalimide
  • N-(5-Bromo-2-nitrobenzyl) phthalimide

Uniqueness

N-(5-Chloro-2-nitrobenzyl) phthalimide is unique due to the presence of both a chlorine and a nitro group on the benzyl moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[(5-chloro-2-nitrophenyl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O4/c16-10-5-6-13(18(21)22)9(7-10)8-17-14(19)11-3-1-2-4-12(11)15(17)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYQENOVXBPFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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